molecular formula C12H10BrNO2 B7857397 2-Propenoic acid, 3-(2-bromophenyl)-2-cyano-, ethyl ester

2-Propenoic acid, 3-(2-bromophenyl)-2-cyano-, ethyl ester

Cat. No.: B7857397
M. Wt: 280.12 g/mol
InChI Key: XJDUYGRZQWFBHZ-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(2-bromophenyl)-2-cyano-, ethyl ester is an organic compound with the molecular formula C12H10BrNO2 It is a derivative of 2-propenoic acid, featuring a bromophenyl and a cyano group attached to the propenoic acid backbone, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(2-bromophenyl)-2-cyano-, ethyl ester typically involves the reaction of 2-bromobenzaldehyde with malononitrile in the presence of a base to form the corresponding 2-bromophenylacrylonitrile. This intermediate is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(2-bromophenyl)-2-cyano-, ethyl ester undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: 3-(2-substituted phenyl)-2-cyano-2-propenoic acid derivatives.

    Reduction: 3-(2-bromophenyl)-2-amino-2-propenoic acid derivatives.

    Hydrolysis: 3-(2-bromophenyl)-2-cyano-2-propenoic acid.

Scientific Research Applications

2-Propenoic acid, 3-(2-bromophenyl)-2-cyano-, ethyl ester has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Potential precursor for the development of polymers with specific properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(2-bromophenyl)-2-cyano-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the cyano and ester groups can form hydrogen bonds or electrostatic interactions with active site residues. These interactions can modulate the activity of the target protein, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3-(2-bromophenyl)-2-chloro-, ethyl ester
  • 2-Propenoic acid, 2-bromo-3-phenyl-, ethyl ester
  • 3-(2-Bromophenyl)propionic acid

Uniqueness

2-Propenoic acid, 3-(2-bromophenyl)-2-cyano-, ethyl ester is unique due to the presence of both a cyano and an ester group, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

IUPAC Name

ethyl 3-(2-bromophenyl)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDUYGRZQWFBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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